molecular formula C25H46 B14359548 3,6,9-Pentacosatriene CAS No. 90267-80-4

3,6,9-Pentacosatriene

Cat. No.: B14359548
CAS No.: 90267-80-4
M. Wt: 346.6 g/mol
InChI Key: AEARNXGXBHBSIY-UHFFFAOYSA-N
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Description

3,6,9-Pentacosatriene (C₂₅H₄₆) is a conjugated triene hydrocarbon with double bonds at positions 3, 6, and 7. It is primarily identified as a sex-specific cuticular hydrocarbon in insects, notably in the spruce budworm (Choristoneura fumiferana), where it is exclusive to females and enhances male responses to pheromones . Its unsaturated structure contributes to its volatility and biological activity in chemical communication systems.

Properties

CAS No.

90267-80-4

Molecular Formula

C25H46

Molecular Weight

346.6 g/mol

IUPAC Name

pentacosa-3,6,9-triene

InChI

InChI=1S/C25H46/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19H,3-4,6,8-10,12,14-16,18,20-25H2,1-2H3

InChI Key

AEARNXGXBHBSIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3,6,9-Pentacosatriene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation can convert the triene into a saturated hydrocarbon.

    Substitution: Halogenation or other electrophilic substitution reactions can occur at the double bonds.

Common Reagents and Conditions:

    Oxidation: Peracids or ozone are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogens (e.g., bromine) or other electrophiles under controlled conditions.

Major Products:

Scientific Research Applications

3,6,9-Pentacosatriene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,6,9-Pentacosatriene exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The conjugated double bonds allow it to participate in various chemical reactions, influencing biological pathways and processes. For example, in insect pheromone systems, it acts by enhancing the activity of primary pheromone components, thereby affecting insect behavior .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of C25 Hydrocarbons

Compound Structure Source/Organism Biological Role Key Reference
3,6,9-Pentacosatriene Conjugated triene (C25) Spruce budworm females, termite reproducers Pheromone enhancement, caste signaling
n-Pentacosane Saturated alkane (C25H₅₂) General cuticular waxes Waterproofing, structural integrity
Methylpentatriacontane Branched alkane (C35) Termite neotenic castes Royal pheromone signaling

Key Observations :

  • Unsaturation vs. Saturation : The conjugated triene system in 3,6,9-pentacosatriene increases its reactivity and volatility compared to saturated analogs like n-pentacosane, enabling rapid pheromone diffusion .
  • Branching Effects : Methyl-branched alkanes (e.g., methylpentatriacontane) in termites exhibit caste specificity but lack the conjugation seen in 3,6,9-pentacosatriene, reducing their volatility and altering receptor interactions .

Functional Analogs in Chemical Ecology

Table 2: Functional Analogs in Pheromone Systems

Compound Organism Function Structural Distinction
3,6,9-Pentacosatriene Spruce budworm Enhances male attraction to pheromones Conjugated triene with C25 backbone
(Z)-9-Tricosene Housefly (Musca domestica) Sex pheromone Monoene (C23) with single double bond
13-Methylhentriacontane Termites Neotenic reproductive signaling Branched alkane (C31)

Mechanistic Insights :

  • Double Bond Positioning: The 3,6,9-triene configuration in 3,6,9-pentacosatriene allows for distinct molecular geometry, enhancing binding to olfactory receptors in spruce budworms compared to monoene pheromones like (Z)-9-tricosene .
  • Chain Length : Longer chains (e.g., C35 methylpentatriacontane) in termites may stabilize cuticular matrices, while shorter trienes (C25) prioritize rapid signal transmission .

Comparative Analysis :

  • Phosphorylated Trienes : The addition of a fluorinated phosphoryl group in 18-[fluoro(methoxy)phosphoryl]octadeca-3,6,9-triene introduces polar interactions absent in 3,6,9-pentacosatriene, expanding its utility in synthetic chemistry .
  • Metal Coordination: Manganese complexes with triene ligands (e.g., tdda) demonstrate antifungal activity, highlighting the versatility of triene backbones in non-biological applications .

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